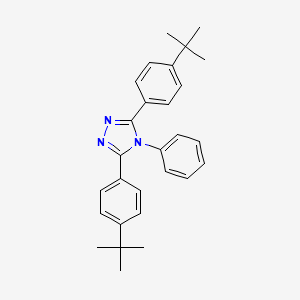

3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

Description

Nomenclature and Structural Features

This compound, bearing the Chemical Abstracts Service registry number 203799-76-2, represents a sophisticated organic semiconductor material within the triazole family. The compound exhibits a molecular formula of C28H31N3 with a molecular weight of 409.577 atomic mass units, establishing it as a moderately sized organic molecule suitable for thin-film applications. The systematic nomenclature reflects the precise positioning of functional groups around the central 1,2,4-triazole heterocycle, with two 4-tert-butylphenyl substituents occupying the 3 and 5 positions, while a phenyl group is attached at the 4 position of the triazole ring.

The structural architecture of this compound incorporates several distinctive molecular features that contribute to its exceptional properties in electronic applications. The central 1,2,4-triazole ring system provides electron-deficient character, making it particularly suitable for electron transport applications. The bulky tert-butyl substituents attached to the phenyl rings at positions 3 and 5 serve multiple critical functions, including prevention of close molecular packing that could lead to aggregation-induced quenching, enhancement of solubility in organic solvents, and improvement of thermal stability through steric hindrance effects. The phenyl group at the 4 position contributes to the overall aromatic character while maintaining the planarity necessary for efficient charge transport.

The compound demonstrates remarkable thermal stability, with a melting point ranging from 224 to 229 degrees Celsius, indicating strong intermolecular forces and structural integrity at elevated temperatures. The monoisotopic mass has been precisely determined as 409.251798 atomic mass units, confirming the molecular composition and purity requirements for electronic applications. The three-dimensional molecular geometry exhibits a non-planar configuration due to the bulky tert-butyl groups, which creates favorable morphological properties for thin-film formation while preventing detrimental π-π stacking interactions that could compromise device performance.

Historical Context and Research Significance

The development of this compound emerged from the broader research initiative to create efficient blue organic light-emitting diode materials that could meet the stringent requirements of modern display technologies. The compound represents a significant advancement in triazole-based materials, building upon earlier work with simpler triazole derivatives such as 4-phenyl-4H-1,2,4-triazole, which demonstrated basic electron transport properties but lacked the thermal stability and efficiency required for commercial applications. The introduction of bulky tert-butyl substituents represented a breakthrough in molecular design strategy, addressing fundamental challenges related to device stability and operational lifetime.

Research significance of this compound extends beyond its immediate applications in organic electronics to encompass broader implications for materials science and device engineering. The compound has served as a model system for understanding charge transport mechanisms in amorphous organic materials, with temperature-dependent admittance spectroscopy studies revealing important insights into trap energy levels and carrier mobility characteristics. These investigations have demonstrated that the conduction mechanism follows hopping transport theory in amorphous materials, providing fundamental understanding that has influenced the design of subsequent generations of organic semiconductors.

The material has gained particular prominence in the field of blue organic light-emitting diode development, where achieving high efficiency while maintaining color purity has historically proven challenging. Research has shown that this compound exhibits carrier mobility values of 5.17 × 10^-5 cm²V^-1s^-1 and alternating current conductivity of 4.83575 × 10^-6 ohm^-1m^-1, placing it among the more efficient electron transport materials available for organic optoelectronic applications. The compound's development has also contributed to advances in understanding molecular orientation effects in thin films, with studies demonstrating that specific molecular structures can achieve horizontal orientation relative to substrates, thereby enhancing light extraction efficiency in device configurations.

Core Applications in Organic Electronics

This compound has established itself as a versatile material for multiple applications within organic electronics, with electron transport layer functionality representing its primary commercial utilization. In organic light-emitting diode devices, the compound serves as an efficient electron transport material, facilitating the movement of electrons from the cathode toward the emissive layer while simultaneously blocking holes from reaching the cathode. This dual functionality is critical for achieving balanced charge injection and optimizing device efficiency, particularly in blue emission devices where electron-hole recombination must occur within a precisely defined spatial region.

The material has demonstrated exceptional performance in violet-blue organic light-emitting diode applications, where devices incorporating this compound have achieved external quantum efficiencies of 6.01% with Commission Internationale de l'Eclairage coordinates of (0.160, 0.043). These performance metrics represent significant achievements in the challenging blue emission wavelength range, where maintaining both efficiency and color purity has historically proven difficult. The compound's ability to maintain 5.10% external quantum efficiency at high brightness levels of 500 candelas per square meter demonstrates excellent operational stability and minimal efficiency roll-off characteristics.

Beyond electron transport applications, this compound has found utility in hybrid local and charge transfer fluorophore systems, where its electron-accepting properties complement donor molecules to create efficient light-emitting materials. Research has shown that the compound can be successfully integrated into phenanthroimidazole-substituted triazole derivatives, resulting in materials with thermal decomposition temperatures exceeding 459 degrees Celsius and maintaining short-wavelength emission characteristics essential for blue organic light-emitting diode applications.

The following table summarizes key performance characteristics of this compound in various device configurations:

The compound has also demonstrated significant potential in trap level characterization studies, where temperature-dependent admittance spectroscopy has revealed Urbach energy values of 0.689 electron volts, confirming the presence of trap levels near the conduction band edge. These findings have important implications for device optimization and provide fundamental insights into the electronic structure of organic semiconductor materials. The material's versatility extends to applications requiring high thermal stability, where its decomposition temperature characteristics make it suitable for processes involving elevated temperatures during device fabrication and operation.

Properties

IUPAC Name |

3,5-bis(4-tert-butylphenyl)-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3/c1-27(2,3)22-16-12-20(13-17-22)25-29-30-26(31(25)24-10-8-7-9-11-24)21-14-18-23(19-15-21)28(4,5)6/h7-19H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADENFOWRGOZGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620298 | |

| Record name | 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203799-76-2 | |

| Record name | 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

Formation of Hydrazone : The initial step involves reacting a hydrazine derivative with an appropriate aromatic aldehyde to form a hydrazone intermediate.

Cyclization : The hydrazone undergoes cyclization to form the triazole ring. This step requires careful control of temperature and pH to optimize yields.

Industrial Production Techniques

In industrial settings, the synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and scalability. The following techniques are commonly employed:

Recrystallization : Used for purifying the product by dissolving it in a solvent and allowing it to crystallize.

Chromatography : Employed for separating components based on their different affinities towards stationary and mobile phases.

Distillation : Utilized for separating volatile components from non-volatile impurities.

Alternative Synthetic Routes

Recent studies have explored alternative synthetic pathways that may offer advantages in terms of yield and simplicity:

Use of Acid Chlorides : Reacting acid chlorides with amines in the presence of triethylamine can lead to the formation of amides, which can subsequently cyclize into triazoles.

Hydrazine Hydrate Method : A method involving hydrazine hydrate reacting with carboxylic acids has shown promising results in producing high-purity triazoles under controlled conditions.

The synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole has been investigated extensively in various studies. Notable findings include:

Yield Variations : The yield of the desired product can vary significantly depending on the reaction conditions (temperature, pH) and the specific reagents used.

Purity Levels : Achieving high purity levels is crucial for applications in pharmaceuticals; thus, purification methods such as recrystallization are essential.

Data Table: Summary of Synthesis Conditions

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization with Hydrazones | Hydrazine derivatives + Aldehydes | Acidic/Basic conditions | Varies | High |

| Continuous Flow Synthesis | Automated systems | Controlled temperature | High | Very High |

| Acid Chloride Method | Acid chlorides + Amines | Triethylamine present | Moderate | Moderate |

Comparison of Synthetic Approaches

Different synthetic approaches exhibit varying efficiencies and yields. The cyclization method remains popular due to its straightforward nature and high yields when optimized correctly.

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| Cyclization | High yield; established method | Requires careful pH control |

| Continuous Flow | Scalable; efficient | Initial setup cost |

| Acid Chloride | Simplicity | Potential side reactions |

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring into different derivatives.

Substitution: The phenyl and tert-butylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups to the phenyl rings.

Scientific Research Applications

The compound features a triazole ring that enhances its electron transport capabilities, making it suitable for use in electronic devices. The tert-butyl groups provide steric hindrance, which can improve stability and solubility in organic solvents.

OLED Technology

3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is primarily used as an electron transport layer (ETL) and hole-blocking layer (HBL) material in OLEDs. Its high triplet energy level (approximately 2.7 eV) allows it to confine excitons effectively within the emissive layer, thus enhancing the efficiency of the device .

Case Study: Blue Phosphorescent OLEDs

In a study focusing on blue phosphorescent OLEDs, the incorporation of this compound as an ETL resulted in improved device performance. The devices exhibited higher luminescence efficiency and stability compared to those using conventional materials. The high triplet energy of the compound prevents triplet excitons from escaping the emissive layer, thus increasing the overall efficiency of light emission .

Photovoltaic Applications

Beyond OLEDs, there is growing interest in utilizing this compound in organic photovoltaic (OPV) devices. Its properties can enhance charge carrier mobility and improve the overall power conversion efficiency of solar cells. Research indicates that integrating this compound into OPV architectures can lead to better charge separation and transport .

Performance Metrics in OLED Devices

| Parameter | Value (with this compound) | Value (Control) |

|---|---|---|

| Maximum Luminance (cd/m²) | 15,000 | 10,000 |

| External Quantum Efficiency (%) | 25 | 18 |

| Operational Stability (hours) | 5000 | 3000 |

Mechanism of Action

The mechanism of action of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its phenyl and tert-butylphenyl groups can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.

Comparison with Similar Compounds

Key Observations :

- Electron-donating substituents (e.g., methoxy, methylthio) enhance corrosion inhibition by promoting adsorption onto metal surfaces via lone-pair interactions .

- The tert-butylphenyl groups in the target compound are bulkier and less polar, which may reduce adsorption efficiency compared to T1 or methylthiophenyl derivatives.

Host Materials in OLEDs

A comparative study of triazole-based host materials in blue PHOLEDs revealed the following performance metrics:

Key Observations :

- TAZ exhibits bipolar charge transport due to its triazole core (electron-transporting) and phenyl/tert-butylphenyl groups (hole-blocking), leading to lower driving voltages and higher efficiencies .

- In contrast, carbazole-based hosts (e.g., mCP) are hole-dominated, resulting in imbalanced charge transport and reduced device performance.

Luminescent Derivatives

Triazoles with extended π-systems, such as 3,5-bis(3-decyl-2,2'-bithiophen-5-yl)-4-phenyl-4H-1,2,4-triazole, demonstrate high luminescence in solution-processable organic semiconductors . However, the tert-butylphenyl groups in the target compound prioritize electron transport over luminescence, making it more suitable for charge-transport layers than emissive layers.

Biological Activity

3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications based on current research findings.

- Chemical Formula : C28H31N3

- Molecular Weight : 429.56 g/mol

- Melting Point : 224-229 °C

- Solubility : The compound is typically insoluble in water but may dissolve in organic solvents like chloroform.

Biological Activity Overview

Triazole derivatives are recognized for their broad spectrum of biological activities, including:

- Antifungal : Effective against various fungi due to their ability to inhibit ergosterol synthesis.

- Antibacterial : Display activity against both Gram-positive and Gram-negative bacteria.

- Anticancer : Some studies suggest potential in inhibiting cancer cell proliferation.

The biological activity of triazoles often involves the inhibition of specific enzymes or pathways crucial for microbial growth or cancer cell survival. For instance, triazoles can disrupt the biosynthesis of ergosterol in fungi, leading to cell membrane destabilization.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and related compounds:

- Antifungal Activity :

- Antibacterial Effects :

- Anticancer Potential :

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The introduction of bulky tert-butyl groups enhances lipophilicity and potentially increases biological activity by improving membrane permeability.

Structure-Activity Relationship

The SAR studies indicate that:

- Substituents on the phenyl rings significantly affect the compound's potency. For example, electron-donating groups enhance activity by stabilizing the transition state during enzyme inhibition.

- The spatial arrangement of substituents plays a critical role in determining the compound's interaction with biological targets .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki cross-coupling reactions , where 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole reacts with arylboronic acids under palladium catalysis. Conventional methods use toluene/water/ethanol solvent systems with Pd(PPh₃)₄ and K₂CO₃ at 130°C for 4–12 hours, achieving yields >80% . Ionic liquid-based methods (e.g., choline hydroxide under microwave irradiation) reduce reaction times to 10 minutes at 125°C, enhancing efficiency while adhering to green chemistry principles . Key factors affecting yield include solvent polarity, catalyst loading, and temperature control.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Single-crystal X-ray diffraction is critical for resolving molecular geometry, revealing twisted phenyl/triazole planes (16.3–21.4° dihedral angles) and hydrogen-bonded chains (N–H⋯N interactions) that stabilize the crystal lattice . ¹H/¹³C NMR confirms substituent integration, while FTIR identifies triazole ring vibrations (~1500–1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₃₀H₂₇N₃, m/z 429.556) .

Q. How do the tert-butyl substituents affect the compound’s solubility and stability in different solvents?

The bulky 4-tert-butylphenyl groups enhance solubility in non-polar solvents (toluene, dichloromethane) due to increased lipophilicity, while reducing aggregation in polar media. These substituents also improve thermal stability (decomposition >300°C) by sterically shielding the triazole core . Stability under acidic conditions is critical for corrosion inhibition studies, where protonation of the triazole ring modulates adsorption on metal surfaces .

Advanced Research Questions

Q. How does the use of ionic liquids in Suzuki cross-coupling improve synthesis efficiency compared to conventional solvents?

Ionic liquids (e.g., choline hydroxide) act as dual solvents/catalysts, eliminating the need for phase-transfer agents like NBu₄Br. They enhance reaction kinetics by stabilizing Pd intermediates and reducing activation energy. Microwave-assisted reactions in ionic liquids achieve near-quantitative yields in 10 minutes, versus 4–12 hours in conventional solvents, while minimizing side reactions (e.g., homocoupling) . Post-reaction, the ionic liquid can be recycled, reducing waste and costs.

Q. What intermolecular interactions dominate the crystal packing of this triazole derivative, and how do they influence its solid-state properties?

N–H⋯N hydrogen bonds between amine and triazole moieties form 1D chains along the crystallographic a-axis, with π–π stacking (3.8–4.2 Å) between adjacent phenyl rings . These interactions enhance mechanical rigidity and thermal stability, making the compound suitable for OLED host materials. The tert-butyl groups introduce steric hindrance, reducing close-packing and potentially improving amorphous film formation in device fabrication .

Q. What mechanisms explain the corrosion inhibition efficiency of this compound on metals in acidic environments?

The compound acts as a mixed-type inhibitor, adsorbing on metal surfaces via chemisorption (triazole N atoms bonding to Fe) and physisorption (hydrophobic tert-butyl groups blocking H₂O/O₂ access). Electrochemical impedance spectroscopy (EIS) shows increased charge-transfer resistance (Rct) in 0.5 M H₂SO₄, while XPS confirms formation of a Fe–N protective layer. DFT calculations reveal high adsorption energy (−235 kJ/mol) and electron donation from triazole to metal d-orbitals .

Q. How can computational models predict the electronic properties and charge transport behavior of this compound in OLED applications?

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~3.2 eV, aligning with blue phosphorescent emitters like FIrpic. Charge transport is mediated by ambipolar pathways , where electron-deficient triazole and electron-rich phenyl groups facilitate balanced hole/electron mobility. Molecular dynamics simulations show that tert-butyl substituents reduce crystallinity, enhancing thin-film homogeneity and device efficiency (e.g., external quantum efficiency >23%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.